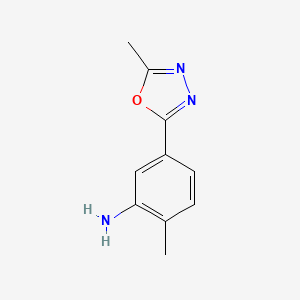

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline

Descripción general

Descripción

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline: is a heterocyclic aromatic amine that contains both an oxadiazole ring and an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole intermediate is then subjected to further reactions to introduce the aniline moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient large-scale production.

Análisis De Reacciones Químicas

Acylation of the Aniline Amino Group

The primary amine group undergoes acylation reactions to form substituted amides. This is achieved using coupling reagents under mild conditions:

Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by nucleophilic attack by the aniline’s NH₂ group. Steric and electronic effects of substituents on the oxadiazole ring influence reaction rates .

Electrophilic Aromatic Substitution

The electron-withdrawing oxadiazole ring directs electrophiles to specific positions on the aniline moiety:

Key Observation : The oxadiazole’s electron-withdrawing nature deactivates the ring, favoring substitution at positions ortho/para to the NH₂ group but meta to the oxadiazole .

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in selective transformations:

Oxidation

-

Reagents : KMnO₄ in acidic or alkaline media.

-

Product : Ring-opening to form a diketone intermediate, which rearranges to a carboxylic acid derivative .

Reduction

-

Reagents : LiAlH₄ in dry THF.

-

Product : Ring cleavage to generate a diamine compound.

Coupling Reactions

The compound serves as a scaffold for synthesizing bioactive derivatives:

| Reaction Partner | Conditions | Application | Reference |

|---|---|---|---|

| Sulfonamides | DCM, DCC, RT | Antimicrobial agents | |

| Aldehydes | NaBH₃CN, MeOH | Schiff base formation | |

| Isocyanates | Toluene, reflux | Urea derivatives |

Stability Under Hydrolytic Conditions

The oxadiazole ring exhibits moderate stability:

-

Acidic Hydrolysis (HCl, 100°C): Degrades to 2-methyl-5-aminobenzoic acid and methylhydrazine .

-

Basic Hydrolysis (NaOH, 80°C): Forms a diamide intermediate .

Thermal Behavior

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with exothermic peaks corresponding to oxadiazole ring breakdown .

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a lead compound for drug design.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The aniline moiety may also participate in binding interactions, contributing to the compound’s overall biological effects.

Comparación Con Compuestos Similares

- 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline

- 5-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

- 2-Methyl-5-(1,2,4-oxadiazol-3-yl)aniline

Uniqueness: 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the specific positioning of the methyl and oxadiazole groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic versatility, making it a valuable compound for research and industrial applications.

Actividad Biológica

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 174.20 g/mol. The compound features an aniline structure substituted with a 1,3,4-oxadiazole ring, which is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities including:

- Anticancer Activity : Oxadiazole derivatives have shown promising results against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against leukemia and breast cancer cell lines .

- Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Anticancer Activity

A study published in MDPI highlighted that certain oxadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia). The compounds induced apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| 5b | U-937 | 2.41 | Caspase activation leading to cell death |

Antimicrobial Activity

Another research effort focused on the synthesis and evaluation of oxadiazole derivatives for their antimicrobial efficacy. Compounds were tested against various bacterial strains and exhibited notable inhibitory effects, indicating their potential as new therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with target proteins involved in cancer pathways. These studies reveal strong binding affinities with targets such as the estrogen receptor (ER) and other kinases associated with tumor growth .

Propiedades

IUPAC Name |

2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-13-12-7(2)14-10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJBPLCETAIKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598857 | |

| Record name | 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796070-75-2 | |

| Record name | 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.